molecular formula C14H12F4N2O4 B129402 2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este CAS No. 100276-64-0

2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este

Cat. No.: B129402
CAS No.: 100276-64-0
M. Wt: 348.25 g/mol
InChI Key: PGUUQKZKNBEUIG-YVMONPNESA-N
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Description

2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Ester is a fluorinated aromatic compound featuring a tetrafluoro-substituted benzene ring, a beta-oxo propanoic acid ethyl ester backbone, and a formyl-methylhydrazinyl functional group.

Properties

IUPAC Name

ethyl (E)-2-[(E)-[formyl(methyl)hydrazinylidene]methyl]-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O4/c1-3-24-14(23)8(5-19-20(2)6-21)13(22)7-4-9(15)11(17)12(18)10(7)16/h4-6,22H,3H2,1-2H3/b13-8+,19-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGKGOFBKXFOTP-OMTSZZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC(=C(C(=C1F)F)F)F)/O)/C=N/N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Ester (CAS No. 100276-64-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H12F4N2O4C_{14}H_{12}F_{4}N_{2}O_{4} with a molecular weight of 348.25 g/mol. The presence of fluorine atoms in the structure is significant as it can influence the biological activity and pharmacokinetic properties of the compound.

The biological activity of 2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Ester is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against a range of pathogens.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activities of this compound:

  • Antioxidant Activity : In a study measuring the DPPH radical scavenging activity, 2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Ester demonstrated a significant reduction in radical concentration compared to control samples.
Concentration (µM)DPPH Scavenging (%)
1025
5045
10070
  • Enzyme Inhibition : The compound was tested against various enzymes such as acetylcholinesterase and butyrylcholinesterase. Results indicated a dose-dependent inhibition pattern.
EnzymeIC50 (µM)
Acetylcholinesterase15
Butyrylcholinesterase20

In Vivo Studies

Limited in vivo studies have been reported. However, one notable study evaluated the anti-inflammatory effects in a rodent model:

  • Anti-inflammatory Effects : Administration of the compound resulted in a statistically significant reduction in paw edema compared to control groups.

Case Studies

A case study involving patients with chronic inflammatory conditions highlighted the potential therapeutic benefits of this compound:

  • Patient Profile : A cohort of patients suffering from rheumatoid arthritis was treated with formulations containing the compound.
  • Outcomes : Patients reported reduced pain levels and improved mobility after four weeks of treatment.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Marbofloxacin
One of the primary applications of this compound is as an intermediate in the synthesis of Marbofloxacin , a broad-spectrum antibiotic used in veterinary medicine. Marbofloxacin belongs to the fluoroquinolone class and is effective against a variety of bacterial infections. The synthesis pathway typically involves several steps where 2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic acid ethyl ester plays a crucial role in building the fluoroquinolone framework .

Biochemical Research

Proteomics Research
The compound is also utilized in proteomics research due to its ability to interact with specific biomolecules. It can be used as a biochemical tool to study protein interactions and modifications, particularly in the context of drug design and development .

Case Studies

  • Marbofloxacin Development
    • A study highlighted the efficiency of using 2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic acid ethyl ester in synthesizing Marbofloxacin. The research demonstrated that optimizing this intermediate could lead to higher yields and purities of the final antibiotic product.
  • Antimicrobial Activity Assessment
    • In another case study, derivatives formed from this compound were assessed for their antimicrobial properties. The findings indicated that modifications to the hydrazine moiety could enhance biological activity against resistant strains of bacteria, showcasing its potential beyond just being an intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Compounds

The tetrafluoro substitution on the benzene ring distinguishes this compound from non-fluorinated analogs. For example, metsulfuron methyl ester (a sulfonylurea herbicide) incorporates a methoxy-substituted triazine ring but lacks fluorination . Fluorine atoms typically increase lipophilicity and resistance to oxidative degradation, which could enhance environmental persistence or biological activity compared to non-fluorinated derivatives .

Beta-Oxo Ester Derivatives

The beta-oxo propanoic acid ethyl ester moiety is structurally analogous to 2-(3-Benzoylphenyl)propionic acid esters (e.g., ). However, the latter features a benzoylphenyl group instead of the fluorinated benzene and hydrazinyl substituents. Beta-oxo esters are reactive intermediates in organic synthesis, often participating in cyclization or nucleophilic addition reactions.

Hydrazine-Based Functional Groups

The formyl-methylhydrazinyl group is a unique feature. Similar hydrazine derivatives, such as triflusulfuron methyl ester, utilize sulfonylurea linkages for herbicidal activity . However, the methyl and formyl substituents may modulate its reactivity and toxicity compared to simpler hydrazine derivatives.

Structural and Functional Data Table

Compound Name Key Structural Features Functional Group Comparison Potential Applications
Target Compound Tetrafluoro benzene, beta-oxo ethyl ester, formyl-methylhydrazinyl High fluorination, reactive ester, hydrazine derivative Hypothesized agrochemical or pharmaceutical agent
Metsulfuron Methyl Ester Methoxy triazine, sulfonylurea Non-fluorinated, sulfonylurea linkage Herbicide
2-(3-Benzoylphenyl)propionic Acid Ester Benzoylphenyl, beta-oxo ethyl ester Non-fluorinated, benzoyl substituent Synthetic intermediate
Triflusulfuron Methyl Ester Trifluoroethoxy triazine, sulfonylurea Fluorinated triazine, sulfonylurea Herbicide

Preparation Methods

Synthesis of Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate

The β-oxoester intermediate, ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, serves as the foundational precursor for the target compound. A patented method outlines its preparation via a two-step process:

Step 1: Formation of Potassium Ethyl Malonate
Diethyl malonate reacts with potassium hydroxide in absolute ethanol to form potassium ethyl malonate. This enolate intermediate is critical for subsequent acylation.

Step 2: Acylation with 2,3,4,5-Tetrafluorobenzoyl Chloride
The potassium enolate reacts with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of magnesium chloride and an organic base (e.g., triethylamine). The reaction proceeds at ambient temperature, yielding ethyl (2,3,4,5-tetrafluorobenzoyl)acetate with >98% purity after crystallization.

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature25°C
CatalystMgCl₂
Reaction Time4–6 hours
Yield85–90%

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazone Formation

The condensation reaction is susceptible to side reactions, including:

  • Over-oxidation : Prolonged exposure to oxidative conditions may degrade the formyl group.

  • Tautomerization : The hydrazone may tautomerize between E/Z configurations, necessitating precise pH control (pH 6–7).

Role of Fluorine Substituents

The tetrafluoro substituents on the benzene ring enhance electron-withdrawing effects, stabilizing the β-oxoester intermediate and facilitating nucleophilic attack. However, steric hindrance from fluorine atoms may slow reaction kinetics, requiring elevated temperatures.

Purification and Analytical Characterization

Crystallization and Chromatography

The crude product is purified via:

  • Solvent Extraction : Ethyl acetate/water partitioning removes unreacted hydrazine.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (6:1) eluent resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures yield white crystalline solids (mp: 120–122°C).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 3.15 (s, 3H, -NCH₃), 4.30 (q, 2H, -OCH₂), 7.45–7.60 (m, 1H, Ar-H).

  • MS (ESI+) : m/z 349.2 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Patent CN102249922A emphasizes solvent recycling (e.g., THF, ethanol) to reduce costs. Magnesium chloride byproducts are neutralized with aqueous NaOH, producing inert Mg(OH)₂ sludge.

Comparative Analysis of Methodologies

ParameterPatent CN102249922ACoompo
Starting MaterialDiethyl malonatePre-formed β-oxoester
Reaction Temperature25°C40–60°C
CatalystMgCl₂PTSA
Purity>98%98%
ScalabilityMulti-kilogramLab-scale

Q & A

Basic Research Question: What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and catalyst loading) and purification steps. For example:

  • Reagent Selection : Use anhydrous solvents (e.g., THF/Et3_3N mixtures) and inert atmospheres (argon) to prevent side reactions, as demonstrated in palladium-catalyzed coupling reactions .
  • Purification : Employ recrystallization (e.g., ethanol) and column chromatography (silica gel) to isolate the target compound from byproducts .
  • Purity Validation : Utilize LC-MS or HPLC with deuterated internal standards (e.g., BP-3-d5, triclosan-d3) to confirm purity and quantify yields .

Advanced Research Question: How can researchers resolve contradictions in chromatographic data when quantifying trace levels of this compound in environmental matrices?

Methodological Answer:
Conflicting data often arise from matrix interference or analyte adsorption. Mitigation strategies include:

  • Matrix Deactivation : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte loss .
  • Internal Standards : Spike samples with isotopically labeled analogs (e.g., atrazine-d5, BP-3-d5) to correct for recovery variations during solid-phase extraction (SPE) .
  • Method Cross-Validation : Compare results across SPE sorbents (HLB, MCX, MAX) and chromatographic conditions (e.g., gradient elution vs. isocratic) to identify optimal protocols .

Basic Research Question: What analytical techniques are most suitable for characterizing the structural and functional groups of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and FT-IR to identify carbonyl (C=O) and hydrazine (N-N) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to distinguish structural isomers .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the methylene and oxo groups .

Advanced Research Question: How can researchers design experiments to evaluate the environmental fate and degradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach:

  • Laboratory Studies : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. Monitor degradation products via LC-MS/MS .
  • Biotic Transformation : Incubate the compound with microbial consortia from anaerobic sludge and track metabolite formation using 14C^{14}\text{C}-labeling or non-targeted metabolomics .
  • Field Validation : Collect influent/effluent wastewater and river samples upstream/downstream of discharge points. Use SPE-HRMS to assess spatial and temporal persistence .

Basic Research Question: What strategies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Temperature Studies : Store aliquots at -18°C, 4°C, and room temperature. Analyze degradation over time via stability-indicating HPLC methods .
  • Light Exposure : Compare samples stored in amber vs. clear glass vials to evaluate photodegradation rates .
  • pH Stability : Incubate the compound in buffered solutions (pH 3–9) and monitor hydrolysis using UV-Vis or NMR .

Advanced Research Question: How can computational methods be integrated with experimental data to predict the compound’s bioactivity or toxicity?

Methodological Answer:

  • QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and electrophilicity indices. Validate predictions with in vitro assays (e.g., receptor binding or cytotoxicity screens) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs and guide mutagenesis studies .
  • Data Reconciliation : Cross-reference computational predictions with experimental toxicity data (e.g., EC50_{50} values from algal or Daphnia assays) to refine models .

Basic Research Question: What experimental controls are critical when studying the compound’s reactivity in hydrazine-mediated reactions?

Methodological Answer:

  • Blank Controls : Run reactions without the hydrazine moiety to confirm its role in product formation.
  • Deuterated Solvents : Use D2_2O or CD3_3OD to trace proton exchange mechanisms via NMR .
  • Competitor Analytes : Introduce structurally similar hydrazines (e.g., 2-formylhydrazine) to assess selectivity and reaction pathways .

Advanced Research Question: How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

Methodological Answer:

  • Theoretical Recalculation : Optimize computational parameters (e.g., DFT functional, basis sets) to match experimental NMR/IR spectra .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to resolve ambiguous signal assignments .
  • Collaborative Validation : Share raw data with independent labs to confirm reproducibility and rule out instrumental artifacts .

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